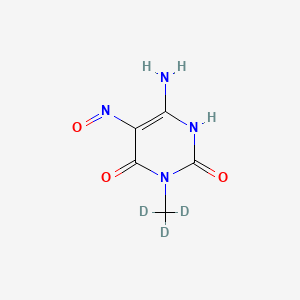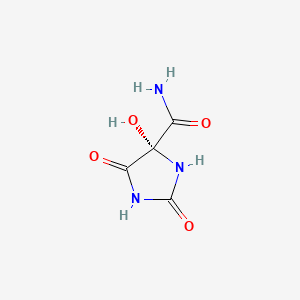
delta2-Cefotetan
Vue d'ensemble
Description
Delta2-Cefotetan is a research chemical . It is widely used in scientific research due to its unique structure and properties.
Chemical Reactions Analysis
While specific chemical reactions involving delta2-Cefotetan are not available, general principles of chemical reaction analysis can be applied. These include monitoring reactive intermediates, understanding the alteration of oxidation states, and using electroanalytical tools to investigate redox-active intermediates .
Applications De Recherche Scientifique
Medicine
Delta2-Cefotetan: is primarily used in the medical field as an antibiotic for the prophylaxis and treatment of bacterial infections. It is effective against a wide range of aerobic and anaerobic gram-positive and gram-negative microorganisms . Its applications include:
Biotechnology
In biotechnology, delta2-Cefotetan has potential applications in the production of functional carbohydrates and enzymes. It is involved in the research on isomerases or epimerases, which are crucial for the production of rare sugars and new enzymatic technologies .
Chemistry
Delta2-Cefotetan: is relevant in chemistry for its role in synthesis and analysis. It is used in:
- Cyclic Voltammetry : A method for scientific investigation and innovation, where delta2-Cefotetan can be monitored due to processes involving electron transfer .
- Cross-Coupling Reactions : It may be used as a solvent or catalyst in cross-coupling reactions, which are essential for carbon–carbon and carbon–heteroatom bond formations .
Pharmacology
In pharmacology, delta2-Cefotetan is studied for its mechanism of action and pharmacokinetics. It is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to bacterial lysis .
Microbiology
Delta2-Cefotetan: is significant in microbiology for the development of new antibiotics. It serves as a key lead generation source for semi-synthetic cephalosporins, which are crucial in overcoming antimicrobial resistances in clinical applications .
Environmental Science
The compound’s role in environmental science is emerging, particularly in the synthesis of environmentally friendly metal nanoparticles (MNPs) by microorganisms. These MNPs have applications in environmental remediation and pollution control .
Food Science
In food science, delta2-Cefotetan could be used in the development of chitosan-based active films for food packaging, enhancing antioxidant and antimicrobial activities, and encapsulation systems for nutrients .
Agriculture
Delta2-Cefotetan: may find applications in agriculture, particularly in the development of plant biostimulants and nanotechnologies that contribute to sustainable agriculture and enhanced food quality .
Mécanisme D'action
Target of Action
Delta2-Cefotetan, also known as Cefotetan, is a semisynthetic cephamycin antibiotic . Its primary targets are the bacterial penicillin-binding proteins (PBPs), which play a crucial role in cell wall biosynthesis . By binding to these proteins, Cefotetan inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .
Mode of Action
Cefotetan’s bactericidal action results from the inhibition of cell wall synthesis . It binds to and inhibits the bacterial PBPs, which are essential for cell wall biosynthesis . This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Cefotetan is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, Cefotetan prevents the cross-linking of peptidoglycan chains, a critical step in cell wall construction . This disruption in the cell wall synthesis pathway leads to a weakened cell wall, cell lysis, and ultimately, bacterial death .
Pharmacokinetics
Cefotetan can be administered intravenously or intramuscularly . The volume of distribution is between 8 and 13L, similar to other cephalosporins . The drug exhibits almost linear pharmacokinetics, with mean peak plasma concentrations being almost linearly related to the dose . The total body clearance is 1.8 to 2.9 L/h, with renal clearance accounting for about 64 to 84% of a dose . Approximately 75% of a dose is excreted in the urine within 24 hours . The plasma elimination half-life is between 3 and 4 hours after intravenous and intramuscular doses .
Result of Action
The primary result of Cefotetan’s action is the death of the bacteria. By inhibiting cell wall synthesis, Cefotetan causes cell lysis and death . This makes it effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h3,7,13,15H,4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t7?,13?,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPFHNCVUTGLP-IGTHYWETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=CS[C@@H]3[C@@](C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718730 | |
| Record name | (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
delta2-Cefotetan | |
CAS RN |
1332499-75-8 | |
| Record name | (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B587286.png)

![Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate](/img/structure/B587290.png)


![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)